molecular formula C10H14N2O2 B094858 Pilocarpidine CAS No. 127-67-3

Pilocarpidine

Cat. No. B094858
CAS RN: 127-67-3
M. Wt: 194.23 g/mol
InChI Key: QVRFSYRSSMDRPS-CBAPKCEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pilocarpidine is an alkaloid that is extracted from the leaves of the Pilocarpus jaborandi plant. This compound has been extensively studied for its potential therapeutic applications in various fields of medicine, including ophthalmology, neurology, and oncology.

Scientific Research Applications

  • Treatment of Radiation-Induced Xerostomia : Pilocarpine has shown efficacy in treating xerostomia (dry mouth) symptoms caused by radiation therapy in head and neck cancer patients. It significantly improved overall global assessments compared to placebo and reduced the use of oral comfort agents (Leveque et al., 1993) (Leveque et al., 1993).

  • Comparison with Cevimeline in Hyposalivation : A comparison between Pilocarpine and Cevimeline in patients with hyposalivation indicated comparable effectiveness. However, Pilocarpine was associated with a higher proportion of adverse effects (Farag et al., 2019) (Farag et al., 2019).

  • Effect on Salivary Flow : Pilocarpine, when used as a mouthwash, significantly increased salivary flow in healthy subjects without adverse effects. This suggests its potential utility in managing dry mouth conditions (Bernardi et al., 2002) (Bernardi et al., 2002).

  • Treatment of Xerostomia in Sjögren’s Syndrome : Oral pilocarpine significantly improved the subjective global assessment of dry eyes in patients with Sjögren’s syndrome. It was more effective than artificial tears or inferior puncta occlusion (Tsifetaki et al., 2003) (Tsifetaki et al., 2003).

  • Modulating Cardiac Electrical Properties : Pilocarpine can modulate the cellular electrical properties of the heart by activating a specific K+ current mediated by M3 receptors (Wang et al., 1999) (Wang et al., 1999).

  • Inducing Seizures and Brain Damage : In some studies, administration of Pilocarpine in rats treated with lithium chloride produced limbic seizures and widespread brain damage, highlighting the potential risks associated with its use (Honchar et al., 1983) (Honchar et al., 1983).

  • Cytotoxicity in Human Corneal Stromal Cells : Pilocarpine demonstrated cytotoxic effects on human corneal stromal cells, suggesting a need for careful evaluation of its ophthalmic use (Yuan et al., 2016) (Yuan et al., 2016).

properties

CAS RN

127-67-3

Product Name

Pilocarpidine

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(3S,4R)-3-ethyl-4-(1H-imidazol-5-ylmethyl)oxolan-2-one

InChI

InChI=1S/C10H14N2O2/c1-2-9-7(5-14-10(9)13)3-8-4-11-6-12-8/h4,6-7,9H,2-3,5H2,1H3,(H,11,12)/t7-,9-/m0/s1

InChI Key

QVRFSYRSSMDRPS-CBAPKCEASA-N

Isomeric SMILES

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2

SMILES

CCC1C(COC1=O)CC2=CN=CN2

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2

Other CAS RN

127-67-3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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